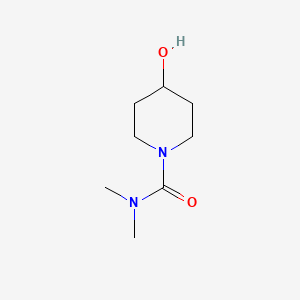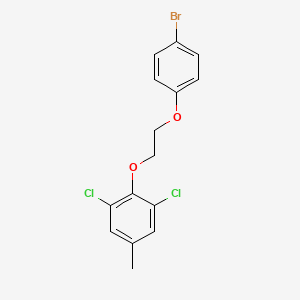
1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane
Overview
Description
1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom and a dichloro-methylphenoxy group attached to a benzene ring through an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the benzene ring. This is followed by the etherification reaction to attach the dichloro-methylphenoxy group via an ethoxy linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions using bromine and suitable catalysts. The subsequent etherification step is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce quinones and hydroquinones, respectively .
Scientific Research Applications
1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane involves its interaction with specific molecular targets. The bromine and dichloro-methylphenoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,6-dichlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-4-ethoxybenzene
Uniqueness
1-(4-Bromophenoxy)-2-(2,6-dichloro-4-methylphenoxy)ethane is unique due to the presence of both bromine and dichloro-methylphenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C15H13BrCl2O2 |
|---|---|
Molecular Weight |
376.1 g/mol |
IUPAC Name |
2-[2-(4-bromophenoxy)ethoxy]-1,3-dichloro-5-methylbenzene |
InChI |
InChI=1S/C15H13BrCl2O2/c1-10-8-13(17)15(14(18)9-10)20-7-6-19-12-4-2-11(16)3-5-12/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
LJQSCGQXCNQURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
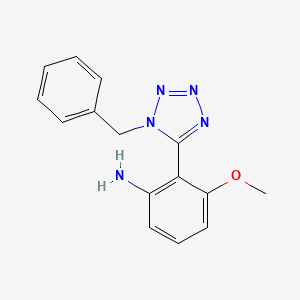
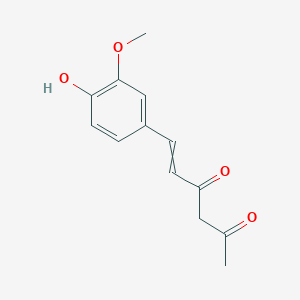

![7-Chloro-2-cyclopropylfuro[3,2-b]pyridine](/img/structure/B8300374.png)
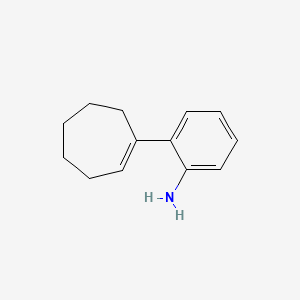
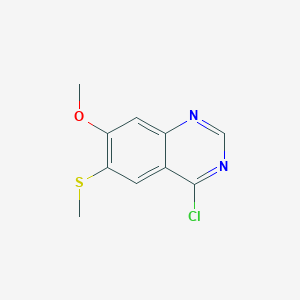
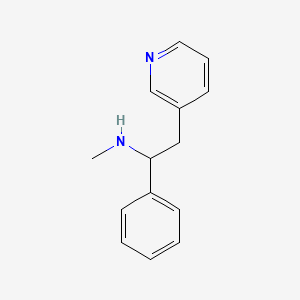
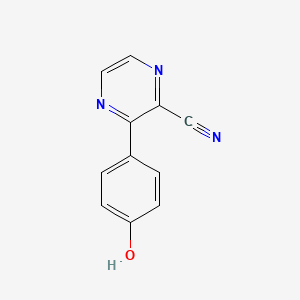
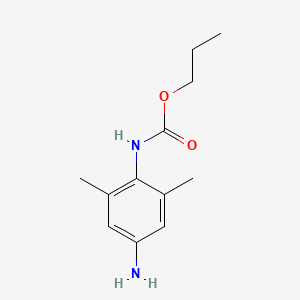
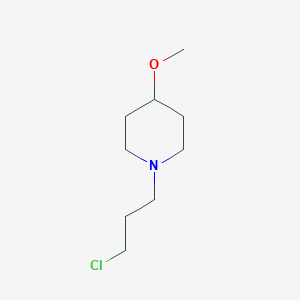
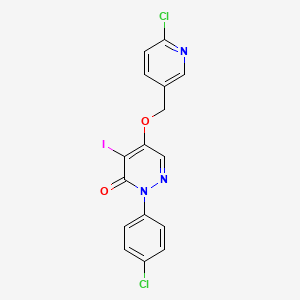
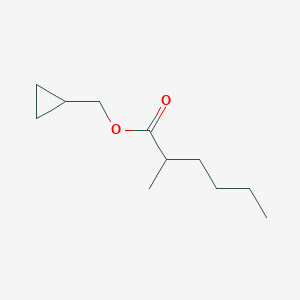
![Benzonitrile, 2-[4-chloro-3-(trifluoromethyl)phenoxy]-5-formyl-](/img/structure/B8300466.png)
